N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a complex organic compound that features a unique structure combining a benzodioxin ring, an oxadiazole ring, and a methoxybenzamide group
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibition properties againstcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may interact with its targets (cholinesterases and lipoxygenase enzymes) and inhibit their activities, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenase enzymes can affect several biochemical pathways. Cholinesterases are involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Their inhibition can lead to an increase in acetylcholine levels, affecting neural signal transmission. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid, a key player in the inflammatory response. Their inhibition can lead to a decrease in the production of leukotrienes, thereby reducing inflammation .
Pharmacokinetics
It’s known that sulfonamides, a class of compounds to which this compound belongs, are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . This suggests that the compound may have good bioavailability.
Result of Action
The inhibition of cholinesterases can lead to an increase in acetylcholine levels, potentially affecting neural signal transmission. This could have implications for conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine. The inhibition of lipoxygenase enzymes can lead to a decrease in the production of leukotrienes, potentially reducing inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide typically involves multiple steps:
Formation of the Benzodioxin Ring: Starting from 2,3-dihydroxybenzoic acid, the phenolic hydroxyl groups are alkylated to form the benzodioxin ring.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Coupling with Methoxybenzamide: The final step involves coupling the benzodioxin-oxadiazole intermediate with 4-methoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzodioxins.
Scientific Research Applications
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is unique due to its combination of a benzodioxin ring, an oxadiazole ring, and a methoxybenzamide group. This unique structure imparts specific electronic and steric properties that make it valuable in various applications, particularly in medicinal chemistry and materials science.
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on recent research findings.
Synthesis
The synthesis of this compound involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acylating agents to generate oxadiazole and benzamide moieties. The general synthetic pathway includes:
- Formation of the Benzodioxin Derivative : The precursor is synthesized from 2,3-dihydrobenzo[1,4]dioxin.
- Oxadiazole Formation : Reaction with hydrazine derivatives leads to the formation of the oxadiazole ring.
- Benzamide Coupling : The final step involves acylation with 4-methoxybenzoyl chloride.
Structural Characteristics
The molecular formula for this compound is C17H17N3O3. Its structure features a benzodioxin core linked to an oxadiazole and a methoxy-substituted benzamide.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicate that it exhibits significant cytotoxicity:
Cell Line | IC50 (µM) | Comparison |
---|---|---|
HCT 116 | 3.7 | Compared to Doxorubicin (IC50 = 0.5 µM) |
MCF-7 | 1.2 | Higher potency than Etoposide (IC50 = 5 µM) |
HEK 293 | 5.3 | Moderate activity |
The compound demonstrated selective activity towards MCF-7 cells with an IC50 value of 1.2 µM, indicating its potential as a targeted therapeutic agent in breast cancer treatment .
Enzyme Inhibition
The compound has been screened for its inhibitory potential against key enzymes involved in metabolic disorders:
- α-glucosidase : An enzyme linked to Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase : Associated with Alzheimer's Disease (AD).
Preliminary results suggest that it possesses moderate inhibitory activity against these enzymes, which may contribute to its therapeutic applications in managing T2DM and AD .
Antioxidant Activity
In addition to its antiproliferative properties, the compound has exhibited antioxidant activity. It was tested using standard assays (DPPH and ABTS), showing significant radical scavenging ability comparable to known antioxidants like butylated hydroxytoluene (BHT) .
Case Studies
A notable case study involved the administration of this compound in a preclinical model of breast cancer. The study reported a reduction in tumor size and improved survival rates among treated groups compared to controls. This underscores the potential of this compound as a lead candidate for further development in oncology .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-23-13-5-2-11(3-6-13)16(22)19-18-21-20-17(26-18)12-4-7-14-15(10-12)25-9-8-24-14/h2-7,10H,8-9H2,1H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSRPZFFIFYLLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.